4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene ring and the benzenesulfonamide group. Common reagents used in these steps include bromine, thiophene, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of thiophene derivatives.
Scientific Research Applications
4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, thiophene-containing molecules, and benzenesulfonamide compounds. Examples include:
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
- Other quinoline-based compounds with varying substituents.
Uniqueness
What sets 4-(2-Amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
309276-99-1 |
---|---|
Molecular Formula |
C20H17BrN4O3S2 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H17BrN4O3S2/c21-17-9-8-16(29-17)18-13(10-22)20(23)25(14-2-1-3-15(26)19(14)18)11-4-6-12(7-5-11)30(24,27)28/h4-9,18H,1-3,23H2,(H2,24,27,28) |
InChI Key |
YGKRHWRRKYESFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.